2-Bromothiophene-3-sulfinic acid
Description
2-Bromothiophene-3-sulfinic acid is a brominated heterocyclic compound featuring a thiophene ring substituted with a bromine atom at the 2-position and a sulfinic acid (-SOOH) group at the 3-position. Thiophene derivatives are critical in organic synthesis, pharmaceuticals, and materials science due to their aromatic stability and versatility in functionalization. The sulfinic acid moiety enhances acidity and reactivity, enabling applications in catalysis, polymer chemistry, and intermediate synthesis.
Properties
Molecular Formula |
C4H3BrO2S2 |
|---|---|
Molecular Weight |
227.1 g/mol |
IUPAC Name |
2-bromothiophene-3-sulfinic acid |
InChI |
InChI=1S/C4H3BrO2S2/c5-4-3(9(6)7)1-2-8-4/h1-2H,(H,6,7) |
InChI Key |
HHBCCMVCMYEXGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1S(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Bromination Methods
Several methods have been developed for the selective bromination of thiophene to 2-bromothiophene, which is the key intermediate for further sulfinic acid synthesis.
| Method | Reagents | Conditions | Selectivity & Yield | Notes |
|---|---|---|---|---|
| Sodium bromide + L-valine methyl ester + sulfuric acid + hydrogen peroxide (In situ bromine generation) | Sodium bromide, L-valine methyl ester, H2SO4, H2O2, thiophene | Temp: 5–10 °C; Reaction time: 15–20 h | High selectivity for 2-position; 3-bromothiophene impurity ~0.12%; Environmentally friendly; Yield not explicitly stated | Uses waste-derived reagents; mild conditions; in situ bromine generation reduces bromine handling risks |
| Hydrobromic acid + hydrogen peroxide + thiophene in dichloroethane | Thiophene, HBr, H2O2, dichloroethane | Temp: ~40 °C; Reaction time: 30 min + thermal reaction | >95% 2-bromothiophene by GC; High yield; Simple operation | Suitable for scale-up; low energy consumption; safe and selective |
| Bromine-containing wastewater (magnesium bromide) + thiophene + sulfuric acid + hydrogen peroxide | Brominated wastewater (MgBr2), thiophene, H2SO4, H2O2 | Temp: 4–6 °C; Reaction time: 1–3 h | Yield up to 88%; Product purity ~99.6% | Cost-effective; uses industrial waste; recyclable brominating agent |
Reaction Mechanism Insights
- Bromine is generated in situ by oxidation of bromide ions (from sodium bromide or magnesium bromide) with hydrogen peroxide in acidic medium.
- L-valine methyl ester acts as a phase transfer catalyst or stabilizer, improving selectivity for 2-bromothiophene.
- Low temperature controls reaction rate and minimizes polybromination or 3-position substitution.
Introduction of Sulfinic Acid Group at 3-Position
Direct preparation of 2-bromothiophene-3-sulfinic acid is less commonly reported as a single-step reaction. Instead, sulfinic acid derivatives are typically prepared via:
Copper-Catalyzed Synthesis of Sulfinate Esters
A recent method involves copper-catalyzed C–S bond formation from aryl iodides, followed by oxidation to sulfinic acid esters:
- Starting from 2-iodothiophene, selective C–S bond formation occurs at the iodo position even in the presence of bromine substituents.
- Subsequent oxidation with N-bromosuccinimide (NBS) yields methyl 2-bromothiophene-2-sulfinate.
- This method tolerates various functional groups and bulky substituents, indicating potential for preparing 2-bromothiophene-3-sulfinic acid analogs by appropriate substrate design.
Sulfinate Salt Formation via Organolithium Intermediates
- Reaction of 2-bromothiophene with n-butyllithium at −78 °C induces lithium-bromine exchange.
- The resulting 2-lithiothiophene intermediate reacts with sulfur dioxide equivalents (e.g., DABSO) to form sodium sulfinates.
- This approach can be adapted to introduce sulfinic acid groups at specific positions, including the 3-position, by controlling lithiation sites.
Summary Table of Preparation Methods for 2-Bromothiophene-3-sulfinic Acid or Precursors
Research Findings and Practical Considerations
- The use of in situ generated bromine from sodium bromide or magnesium bromide with hydrogen peroxide in acidic media is a green and cost-effective approach for selective 2-bromothiophene synthesis.
- Incorporation of L-valine methyl ester improves regioselectivity and reduces by-products.
- The copper-catalyzed C–S bond formation method offers a modern, mild route to sulfinate esters, which can be hydrolyzed to sulfinic acids.
- Lithium-halogen exchange remains a classical method for introducing sulfinic acid groups but requires stringent low-temperature conditions and careful handling.
- Industrially, the use of brominated wastewater as a bromine source aligns with sustainable practices and reduces raw material costs.
- Purification typically involves liquid-liquid extraction and distillation under reduced pressure to isolate high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-Bromothiophene-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium methoxide or ammonia are used under basic conditions.
Major Products:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Sulfides or thiols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Bromothiophene-3-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is utilized in the production of organic semiconductors, corrosion inhibitors, and other functional materials
Mechanism of Action
The mechanism of action of 2-Bromothiophene-3-sulfinic acid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in reactions that modify biological molecules. The bromine atom can also undergo substitution reactions, leading to the formation of new compounds with different biological activities. These interactions can affect cellular processes such as enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-bromothiophene-3-sulfinic acid with two structurally related compounds from the provided evidence: 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide () and (3-Bromo-2-methoxyphenyl)boronic acid (). Key differences in functional groups, reactivity, and applications are summarized in Table 1 and discussed in detail.
Table 1: Comparative Analysis of 2-Bromothiophene-3-sulfinic Acid and Analogous Compounds
Structural and Functional Differences
Thiophene vs. Benzene Backbone :
- The thiophene-based compounds (2-bromothiophene-3-sulfinic acid and 3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide) exhibit aromatic stability with sulfur participation, favoring electrophilic substitution. In contrast, the phenylboronic acid () lacks sulfur but includes a boronic acid group for cross-coupling .
- The sulfinic acid group (-SOOH) in the target compound is more acidic (pKa ~1–2) than the sulfonamide (-SO₂NH₂, pKa ~10) in , enabling distinct reactivity in proton-dependent reactions .
- The methoxy group in donates electron density to the phenyl ring, contrasting with the electron-withdrawing sulfinic acid in the target compound.
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